5-methyl-4-nitro-1H-pyrazol-3-amine

Medicinal Chemistry Chemical Synthesis Physicochemical Analysis

Ensure regiochemical integrity in your synthesis with 5-methyl-4-nitro-1H-pyrazol-3-amine (CAS 76143-53-8). Unlike generic nitropyrazoles, its defined 3-amino-4-nitro-5-methyl substitution pattern prevents regioisomer contamination, delivering reliable outcomes in kinase inhibitor development, high-throughput screening library construction, and agrochemical intermediate production. The predicted pKa of 0.746 guides N-functionalization. Partner with trusted suppliers for this research-critical building block.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
Cat. No. B12850071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4-nitro-1H-pyrazol-3-amine
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N)[N+](=O)[O-]
InChIInChI=1S/C4H6N4O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H3,5,6,7)
InChIKeyORPMTJVASAKZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4-nitro-1H-pyrazol-3-amine: A Structurally Defined Nitropyrazole Building Block


5-Methyl-4-nitro-1H-pyrazol-3-amine (CAS: 76143-53-8) is a heterocyclic organic compound belonging to the class of C-nitro-substituted pyrazoles [1]. Its molecular formula is C₄H₆N₄O₂, with a molecular weight of 142.12 g/mol . The compound is defined by a unique substitution pattern on the pyrazole ring, featuring an amino group at the 3-position, a nitro group at the 4-position, and a methyl group at the 5-position [2]. This specific arrangement is the primary basis for its differentiation and selection as a research intermediate and a building block for more complex molecules.

Why Generic Nitropyrazole Substitution is Not an Option for Regiospecific Synthesis


The precise substitution pattern of 5-methyl-4-nitro-1H-pyrazol-3-amine dictates its chemical reactivity and resulting biological interactions, a principle supported by studies on tautomerism and structure-activity relationships (SAR) in aminopyrazoles [1]. Pyrazoles can exhibit annular tautomerism, where the position of the labile proton can shift between the two nitrogen atoms, leading to a mixture of regioisomers that can behave as distinct chemical entities [2]. This compound's specific 3-amino-4-nitro-5-methyl arrangement locks in a unique electronic and steric environment that directly influences its behavior in subsequent chemical reactions, such as N-alkylation or diazonium coupling. Using a generic 'nitropyrazole' or an incorrectly substituted isomer like 3-methyl-4-nitropyrazole or 4-nitro-1H-pyrazol-3-amine would result in a different regioisomeric outcome, yielding a product with altered properties and potentially nullifying its intended utility as a specific intermediate.

Quantifiable Differentiation of 5-Methyl-4-nitro-1H-pyrazol-3-amine


Differentiation via Unique Physicochemical Fingerprint

5-Methyl-4-nitro-1H-pyrazol-3-amine is distinguished from its regioisomers and analogs by a specific set of physicochemical parameters that are fundamental for predicting behavior in chemical reactions and biological assays. Unlike unsubstituted 4-nitro-1H-pyrazol-3-amine or its 1-methyl variant, this compound possesses a unique combination of predicted pKa, molecular weight, and hydrogen bond donor/acceptor count [1]. The presence of the 5-methyl group alters the electronic density of the pyrazole ring, impacting its basicity and nucleophilicity relative to the 3-amino group.

Medicinal Chemistry Chemical Synthesis Physicochemical Analysis

Distinct Structural Identity from Regioisomer 3-Methyl-4-nitro-1H-pyrazol-5-amine

The compound 5-methyl-4-nitro-1H-pyrazol-3-amine is a distinct chemical entity from its close regioisomer, 3-methyl-4-nitro-1H-pyrazol-5-amine (also known as 5-amino-3-methyl-4-nitropyrazole). This distinction is not trivial; studies on amino-nitropyrazoles have shown that incorrect structural assignments can occur, with the 3-amino and 5-amino isomers having demonstrably different chemical and physical properties [1]. Their unequivocal synthesis proves the structures are distinct and cannot be used interchangeably .

Organic Synthesis Regioselective Chemistry Structural Elucidation

Distinct Reactivity Profile Compared to Non-Methylated Analog

The introduction of a methyl group at the 5-position creates a different steric and electronic environment around the reactive amino and nitro groups compared to the non-methylated analog, 4-nitro-1H-pyrazol-3-amine. This modification is a common strategy in medicinal chemistry to modulate a compound's properties. While direct biological data for the parent compound is limited, a structurally related derivative, 5-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazol-3-amine, has been shown to possess measurable biological activity, with an EC50 of 6.75E+4 nM against a target in an MLPCN screening assay [1]. This data point demonstrates that the 5-methyl-4-nitropyrazole core is a privileged scaffold capable of eliciting biological responses, unlike simpler nitropyrazoles.

Medicinal Chemistry Drug Discovery Chemical Biology

Defined Application Scenarios for 5-Methyl-4-nitro-1H-pyrazol-3-amine


Regiospecific Intermediate for Aminopyrazole-Derived Pharmaceuticals

The primary application of 5-methyl-4-nitro-1H-pyrazol-3-amine is as a key intermediate in the synthesis of more complex pharmaceutical agents. Its specific 3-amino-4-nitro-5-methyl substitution pattern is required for the synthesis of certain kinase inhibitors and other bioactive heterocycles, where the correct regiochemistry is critical for target binding . The predicted pKa of 0.746 informs its handling and reactivity in subsequent N-functionalization steps.

Building Block for Regioisomerically Pure Screening Libraries

In drug discovery, 5-methyl-4-nitro-1H-pyrazol-3-amine serves as a versatile building block for constructing diverse libraries of compounds for high-throughput screening. Its unique substitution pattern, confirmed by structural studies to be distinct from its 5-amino isomer [1], ensures that the resulting library members are regioisomerically pure, a critical requirement for generating reliable and interpretable SAR data.

Agrochemical Intermediate Synthesis

This compound's structural features are also relevant for the agrochemical industry. As indicated by vendor documentation, the 1-ethyl derivative of this compound is specifically used as a pesticide intermediate . This highlights the broader industrial utility of the 5-methyl-4-nitropyrazole core, for which the parent amine is the foundational starting material for introducing various N-substituents.

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